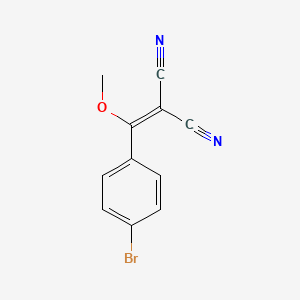
2-((4-Bromophenyl)(methoxy)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromophenyl)(methoxy)methylene)malononitrile is an organic compound with the molecular formula C11H7BrN2O and a molecular weight of 263.09 g/mol It is known for its unique structure, which includes a bromophenyl group, a methoxy group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)(methoxy)methylene)malononitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, such as sodium methoxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 4-bromobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)(methoxy)methylene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include primary amines derived from the reduction of nitrile groups.
Scientific Research Applications
2-((4-Bromophenyl)(methoxy)methylene)malononitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)(methoxy)methylene)malononitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological studies, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-((4-Bromophenyl)methylene)malononitrile: Similar structure but lacks the methoxy group.
2-((4-Chlorophenyl)(methoxy)methylene)malononitrile: Similar structure but with a chlorine atom instead of a bromine atom.
2-((4-Methylphenyl)(methoxy)methylene)malononitrile: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-((4-Bromophenyl)(methoxy)methylene)malononitrile is unique due to the presence of both a bromophenyl group and a methoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C11H7BrN2O |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3 |
InChI Key |
PYXJIIXBTXFWKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
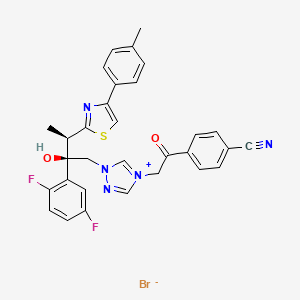
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
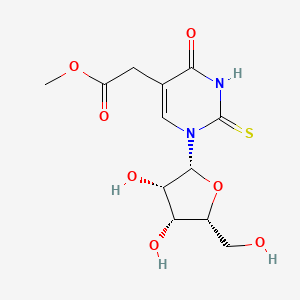
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)

![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
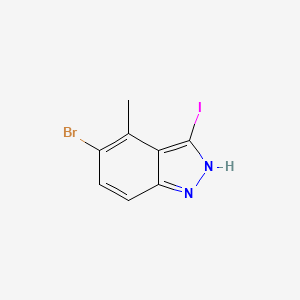
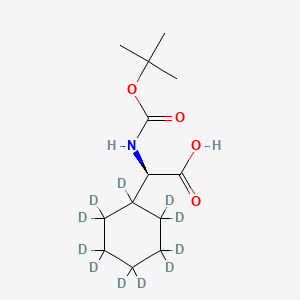
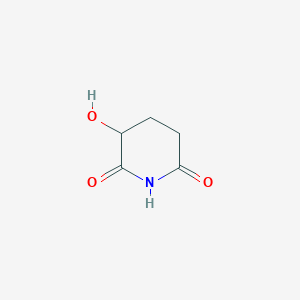

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
